cis-Tetrahydrofuran-3,4-diol (CAS 4358-64-9), commonly known as 1,4-anhydroerythritol, is a cyclic vicinal diol characterized by its rigid tetrahydrofuran core and stereospecific cis-hydroxyl groups. In industrial and laboratory procurement, it is primarily sourced as a pre-organized chiral building block for nucleoside analog synthesis, a universal solid support linker for oligonucleotide manufacturing, and a high-affinity chelating agent for borate and silicate complexes. Unlike flexible acyclic polyols, its locked furanose-like geometry minimizes entropic penalties during complexation and cyclization reactions, making it a critical raw material for processes requiring precise syn-periplanar spatial arrangements [1].
Substituting cis-Tetrahydrofuran-3,4-diol with its trans-isomer, acyclic diols (like meso-erythritol or ethylene glycol), or pyranose derivatives leads to immediate process failures in targeted applications. The trans-isomer cannot form the necessary 5-membered cyclic chelates or acetals due to its anti-periplanar hydroxyl orientation, rendering it useless for borate/silicate complexation or ribose-mimetic drug design. Acyclic diols lack the rigid ring structure, resulting in high entropic penalties that drastically slow down transesterification rates—such as in oligonucleotide cleavage—and reduce the stability of coordination complexes. Furthermore, pyranose sugars entirely fail to react with silicic acid to form soluble complexes under conditions where this furanose-based cis-diol achieves complete conversion [1].
In automated solid-phase oligonucleotide synthesis, universal linkers must be cleaved efficiently to release the product. When cis-Tetrahydrofuran-3,4-diol is used as the universal support, its locked syn-periplanar conformation reduces the distance between the 2-O and P(V) atoms. This structural pre-organization significantly increases the rate of phosphodiester hydrolysis compared to flexible acyclic 1,2-diol linkers, resulting in 100% clean cleavage with no detectable 3'-phosphorylated byproducts[1].
| Evidence Dimension | Efficiency and rate of 3'-dephosphorylation/strand cleavage |
| Target Compound Data | Yields 100% clean cleavage with no detectable 3'-phosphorylated byproducts. |
| Comparator Or Baseline | Acyclic 1,2-diol linkers (e.g., ethylene glycol derivatives) |
| Quantified Difference | The rigid furanose ring locks the C-O bonds in a syn-periplanar conformation, drastically accelerating phosphodiester hydrolysis compared to flexible acyclic linkers. |
| Conditions | Concentrated aqueous ammonium hydroxide treatment at room temperature to 55 °C. |
Procuring this specific cis-diol for solid supports ensures rapid, complete release of synthesized oligonucleotides, preventing the degradation of sensitive modified bases during prolonged deprotection.
The formation of stable silicate complexes is highly dependent on ligand geometry. cis-Tetrahydrofuran-3,4-diol readily reacts with basic silicic acid to form soluble pentacoordinate silicate complexes, confirmed by distinct 29Si NMR resonances at approximately -100 ppm. In contrast, pyranose sugars remain entirely stable and unreactive under identical conditions, while acyclic monohydroxy compounds and trans-diols form insoluble gels [1].
| Evidence Dimension | Formation of stable, soluble silicate chelates |
| Target Compound Data | Readily forms soluble pentacoordinate silicate complexes (29Si NMR at ~ -100 ppm). |
| Comparator Or Baseline | Pyranose sugars and monohydroxy/trans-diol compounds |
| Quantified Difference | Pyranose sugars remain unreactive, and acyclic/trans-diols form insoluble gels, whereas the cis-furanose diol achieves complete conversion to the soluble chelate. |
| Conditions | Aqueous solution with basic silicic acid at pH ~12. |
For manufacturers of specialized silicon or boron-based formulations, this compound maintains solubility and stability where standard sugars or trans-diols cause precipitation.
In the synthesis of antiviral and anticancer nucleoside analogs, the furanose ring serves as the critical structural backbone. cis-Tetrahydrofuran-3,4-diol provides the exact cis-diol stereochemistry required to mimic the natural RNA/DNA sugar backbone, lacking only the 1-hydroxy and 4-hydroxymethyl groups. The trans-isomer cannot replicate this spatial orientation, failing to act as a proper ribose replacement and leading to biologically inactive analogs .
| Evidence Dimension | Suitability as a ribose replacement in nucleoside analogs |
| Target Compound Data | Provides the exact cis-diol stereochemistry required to mimic the natural RNA/DNA sugar backbone. |
| Comparator Or Baseline | trans-Tetrahydrofuran-3,4-diol |
| Quantified Difference | The trans-isomer cannot replicate the spatial orientation of natural nucleosides, whereas the cis-isomer acts as a direct, active synthon. |
| Conditions | Synthesis of antiviral and anticancer nucleoside analogs. |
Buyers synthesizing nucleoside analogs must procure the cis-isomer to ensure the resulting active pharmaceutical ingredients (APIs) retain the correct 3D pharmacophore for target binding.
Where this compound is the right choice for manufacturing universal linkers that require rapid, clean transesterification and strand cleavage without leaving 3'-phosphorylated residues[1].
A highly effective material for industrial or agricultural formulations requiring stable, soluble pentacoordinate silicon or spirane-borate complexes, avoiding the insoluble gels formed by acyclic or trans-diol alternatives [2].
Essential for pharmaceutical workflows where a rigid, ribose-mimetic furanose ring is required, and the correct cis-stereochemistry is non-negotiable for biological activity .
Irritant